molecular formula C26H28N6O4 B1210104 TRH-bNA CAS No. 73644-58-3

TRH-bNA

Cat. No. B1210104
CAS RN: 73644-58-3
M. Wt: 488.5 g/mol
InChI Key: VHPCPKIDRHHIHE-WDHNVLQZSA-N
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Description

Thyrotropin-releasing hormone (TRH) is an important endocrine agent that regulates the function of cells in the anterior pituitary and the central and peripheral nervous systems . It plays a significant role in the regulation of thyroid gland activity . TRH-bNA is a sensitive and highly specific substrate for a rapid assay of rat brain TRH-deamidating enzyme (prolyl endopeptidase) .


Synthesis Analysis

TRH regulates the synthesis and secretion of thyroid hormones . It is produced by the hypothalamus and activates thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) . Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway .


Molecular Structure Analysis

TRH is a tripeptide hormone (pGlu–His–Pro-NH2) that is synthesized in the hypothalamus . The structure of the TRH-bound TRHR was determined with a modified version of Gq .


Chemical Reactions Analysis

TRH-bNA is hydrolyzed by another TRH-degrading enzyme, pyroglutamyl peptidase II (thyroliberinase), which seems to play a key role in terminating the biological activity of neuronally released TRH .

Scientific Research Applications

Neuroendocrine Regulation

TRH-|ANA: plays a crucial role in the neuroendocrine regulation of the thyroid axis. It stimulates the synthesis and release of thyrotropin (TSH), which in turn promotes the synthesis and release of thyroid hormones, affecting metabolic rate, energy homeostasis, and thermogenesis .

Neuromodulation

The compound has been identified as a significant neuromodulator, influencing behaviors such as feeding, arousal, anxiety, and locomotion due to its widespread distribution in the brain .

Neuroprotection

TRH-|ANA: exhibits neuroprotective properties that may halt the development of neurodegenerative diseases and improve mood-related disorders. Its therapeutic potential is being explored, especially in enhancing its permeability and stability to maximize its neuroprotective actions .

Anticonvulsant Effects

In vivo studies have shown that intranasal application of TRH-|ANA can reduce the frequency and intensity of spontaneous seizures in rat models, supporting its role as an anticonvulsant .

Antidepressant and Analeptic Activities

TRH-|ANA: has been studied for its antidepressant-like pharmacological activities. It has been found to suppress these activities without eliciting intrinsic effects, making it a potential functional antagonist for therapeutic applications .

Cholinergic System Modulation

The compound has been shown to influence the cholinergic system, particularly by stimulating acetylcholine turnover in the rat hippocampus. This effect is crucial for understanding its wide array of central effects and its potential as a neurotherapeutic agent .

Future Directions

While specific future directions for TRH-bNA are not mentioned in the search results, research on TRH and its receptors continues to be an active field . Understanding the molecular mechanisms of TRH receptor-triggered actions and possible ways to modulate TRH receptor-mediated signaling may offer new insights .

properties

IUPAC Name

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXFXCFKKPUNMP-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TRH-bNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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